molecular formula C22H19N3O6 B585378 Tadalafil Ketolactam CAS No. 1346605-38-6

Tadalafil Ketolactam

Cat. No.: B585378
CAS No.: 1346605-38-6
M. Wt: 421.409
InChI Key: BBMXALYUYHSADD-FOIQADDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tadalafil Ketolactam (CAS: 1346605-38-6; molecular formula: C₂₂H₁₉N₃O₆) is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension . Structurally, this compound is characterized by a ketolactam moiety, which distinguishes it from the parent compound tadalafil (C₂₂H₁₉N₃O₄) through the addition of two oxygen atoms and a modified lactam ring . This structural alteration impacts its physicochemical properties, such as solubility and crystallinity, which are critical for drug formulation and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tadalafil Ketolactam involves several steps, starting from the basic structure of Tadalafil. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Tadalafil Ketolactam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Tadalafil Ketolactam has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase inhibition.

    Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other conditions beyond erectile dysfunction.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Tadalafil Ketolactam exerts its effects by selectively inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and vasodilation. The molecular targets include the corpus cavernosum in the penis and vascular smooth muscle cells

Biological Activity

Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is primarily recognized for its effectiveness in treating erectile dysfunction (ED). However, recent studies have highlighted its potential biological activities beyond this primary indication, particularly concerning its derivative, Tadalafil Ketolactam. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and clinical implications.

This compound exhibits its biological activity primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle tissues. This action facilitates vasodilation and enhances blood flow, particularly in the corpus cavernosum of the penis. Additionally, Tadalafil has been shown to interact with other phosphodiesterases, including PDE11, at higher concentrations, which may influence its pharmacological profile and side effects .

1. Erectile Dysfunction

This compound has demonstrated significant efficacy in improving erectile function in men with ED. A study involving 2,102 men showed that tadalafil significantly improved erectile function scores compared to placebo groups. The International Index of Erectile Function (IIEF) scores indicated mean improvements of 6.5 and 8.6 for doses of 10 mg and 20 mg respectively (P < 0.001) .

2. Immunomodulatory Effects

Recent research indicates that this compound may modulate immune responses by influencing myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). In patients with head and neck squamous cell carcinoma (HNSCC), tadalafil treatment resulted in a significant reduction in MDSCs and Treg concentrations while increasing CD8+ T cell populations reactive to tumor antigens . This suggests a potential role for this compound in enhancing anti-tumor immunity.

Case Study: Melanoma Treatment

In a pilot study focusing on melanoma patients, tadalafil was found to reduce nitric oxide production by MDSCs infiltrating metastatic lesions. This reduction was associated with an increase in CD8+ T cell activity among stable patients undergoing treatment . The findings suggest that tadalafil may enhance immune responses against tumors by altering the tumor microenvironment.

Efficacy in Post-Prostatectomy Recovery

A randomized controlled trial examined the effects of tadalafil on erectile function recovery following nerve-sparing radical prostatectomy (NSRP). The study reported that tadalafil administered once daily significantly improved unassisted erectile function compared to placebo after a washout period . These results underscore the rehabilitative potential of tadalafil in post-surgical patients.

Summary Table of Biological Activities

Biological Activity Effect Reference
Erectile Dysfunction Significant improvement in IIEF scores; effective up to 36 hours post-dose
Immunomodulation Reduction in MDSCs and Tregs; increase in CD8+ T cells reactive to tumor antigens
Post-Prostatectomy Recovery Enhanced unassisted erectile function; reduced penile length loss

Q & A

Basic Research Questions

Q. What analytical methods are validated for identifying and quantifying Tadalafil Ketolactam in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is commonly validated for quantification. Key validation parameters include specificity (to distinguish from structurally similar phosphodiesterase inhibitors like sildenafil), precision (≤5% RSD), accuracy (90–110% recovery), and linearity (r² ≥ 0.995) within defined concentration ranges . For impurity profiling, methods must resolve this compound from its intermediates, such as cis-ent-Tadalafil, using gradient elution protocols .

Q. How can researchers ensure the stability of this compound in experimental formulations?

  • Methodological Answer : Stability studies should follow ICH guidelines, assessing degradation under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acid/base) conditions. Use forced degradation experiments coupled with HPLC-MS to identify degradation products. For solid-state stability, characterize crystalline forms via X-ray diffraction (XRD) to detect polymorphic transitions .

Q. What are the standard protocols for synthesizing this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves diketopiperazine ring formation followed by ketolactamization. Key intermediates (e.g., 6a, 6b) should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Crystallographic data (CCDC deposition) confirms stereochemistry and purity .

Q. How should researchers design experiments to assess this compound’s solubility and bioavailability?

  • Methodological Answer : Employ biorelevant media (e.g., FaSSIF/FeSSIF) for solubility testing. For bioavailability, use in vitro permeability models (Caco-2 cells) and in vivo pharmacokinetic studies in rodents, measuring AUC and Cmax. Account for pH-dependent solubility due to the compound’s weakly basic nature .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 values. For multi-group comparisons, apply ANOVA with post-hoc Tukey tests. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound’s chromatographic separation parameters?

  • Methodological Answer : A three-factor Box-Behnken design (e.g., mobile phase pH, flow rate, column temperature) with 15 randomized runs identifies optimal conditions. Response surface methodology (RSM) models interactions between variables, validated via lack-of-fit tests (p > 0.05) and residual analysis .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound metabolites?

  • Methodological Answer : Conduct sensitivity analysis on assay variability (e.g., extraction efficiency, matrix effects). Use stable isotope-labeled internal standards (e.g., Tadalafil-d3) to normalize MS data. Cross-validate findings with in vitro cytochrome P450 inhibition assays to identify metabolic pathway conflicts .

Q. How do crystallographic variations in this compound analogs impact biological activity?

  • Methodological Answer : Compare crystal structures (CCDC data) of analogs (e.g., 7a vs. 7b) to identify conformational differences in the diketopiperazine core. Correlate with IC50 values in PDE5 inhibition assays. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity changes due to steric or electronic effects .

Q. What methodologies detect low-abundance impurities in this compound batches, and how are they quantified?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) achieves limits of quantification (LOQ) ≤ 0.1%. Use relative response factors (RRFs) for semi-quantitative analysis of unidentified impurities. Validate impurity methods per ICH Q3A/B guidelines .

Q. How can researchers address ethical and reproducibility challenges in preclinical studies of this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including blinding and randomization. Pre-register protocols on platforms like Open Science Framework. Use open-access crystallographic data (CCDC) and share raw HPLC/MS files in repositories like Zenodo to enable independent verification .

Q. Methodological Notes

  • Data Presentation : Tables should include Roman numeral numbering, self-explanatory titles, and footnotes for abbreviations (e.g., "AUC: Area under the curve"). Use Microsoft Word table formats to ensure alignment .
  • Literature Synthesis : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Avoid encyclopedic sources; instead, trace claims to original studies (e.g., synthesis protocols in The Journal of Organic Chemistry) .
  • Conflict Resolution : For contradictory data, apply Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causality. Engage in post-publication peer review via platforms like PubPeer .

Comparison with Similar Compounds

Tadalafil Ketolactam belongs to a family of tadalafil derivatives and analogs, each with distinct structural modifications and functional properties. Below is a detailed comparison with key related compounds:

Structural and Molecular Comparisons

Compound Name Molecular Formula CAS Number Key Structural Features
This compound C₂₂H₁₉N₃O₆ 1346605-38-6 Ketolactam ring modification
Tadalafil (Parent Compound) C₂₂H₁₉N₃O₄ 171596-29-5 Dihydro-beta-carboline core, lactam ring
Tadalafil Spiro-oxindole C₂₂H₁₉N₃O₅ Not specified Spiro-oxindole moiety
Tadalafil Hydroxypiperidone C₂₂H₁₉N₃O₆ Not specified Hydroxyl group on piperidone ring
cis-ent-Tadalafil C₂₂H₁₉N₃O₄ 171596-28-4 Enantiomeric form with cis configuration
Amino Tadalafil C₂₁H₁₈N₄O₄ 385769-84-6 Amino substitution on the carbostyril ring

Source: AOAC SMPR 2014.010 and BIOFOUNT chemical database

Physicochemical and Functional Differences

  • Crystallinity and Stability: Tadalafil exists in a crystalline form with a melting point of 301.3°C, while its nanocrystals exhibit reduced crystallinity (melting point: 292.96°C) . Although direct data for this compound are unavailable, its ketolactam group likely enhances stability compared to analogs like Tadalafil Epoxide (discontinued), which lacks such rigid structural features .
  • Solubility :
    Tadalafil has low equilibrium solubility in FaSSIF (22.5 ± 1.6 µg/mL), but additives like HPMC reduce precipitation rates . Derivatives with polar groups (e.g., Hydroxypiperidone) may exhibit improved solubility, whereas the ketolactam’s hydrophobic nature could limit aqueous solubility .
  • Biological Activity: While tadalafil inhibits PDE5 with high selectivity, structural analogs like Amino Tadalafil and N-Butyl Nortadalafil show altered binding affinities due to substitutions on the carbostyril or piperazine rings . The ketolactam modification’s impact on PDE5 inhibition remains underexplored but is hypothesized to affect pharmacokinetics.

Properties

IUPAC Name

(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMXALYUYHSADD-FOIQADDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858413
Record name (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346605-38-6
Record name Tadalafil ketolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.